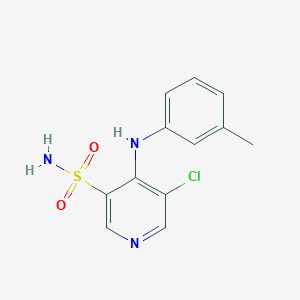![molecular formula C16H9ClN2 B12943390 6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
6-Chlorobenzo[b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobenzo[b]phenazine is a heterocyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The structure of this compound consists of a phenazine core with a chlorine atom substituted at the 6th position, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 6-Chlorobenzo[b]phenazine, can be achieved through various methods. Some of the common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method involves the oxidative cyclization of diphenylamines or 1,2-diaminobenzenes.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed cross-coupling of aryl halides with amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorobenzo[b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
6-Chlorobenzo[b]phenazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[b]phenazine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its antimicrobial and antitumor activities . Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Phenazine: The parent compound with a similar core structure but lacking the chlorine substitution.
Chlororaphine: A naturally occurring phenazine derivative with antimicrobial properties.
Pyocyanin: Another phenazine derivative known for its blue pigment and antimicrobial activity.
Uniqueness of 6-Chlorobenzo[b]phenazine: The presence of the chlorine atom at the 6th position distinguishes this compound from other phenazine derivatives. This substitution enhances its chemical reactivity and biological activity, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C16H9ClN2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-chlorobenzo[b]phenazine |
InChI |
InChI=1S/C16H9ClN2/c17-15-11-6-2-1-5-10(11)9-14-16(15)19-13-8-4-3-7-12(13)18-14/h1-9H |
InChI Key |
JNQJNKTYAOHDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Cl)N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


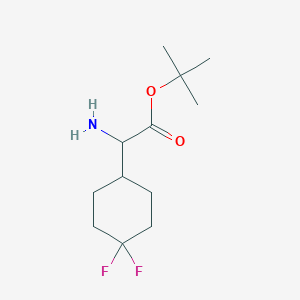

![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
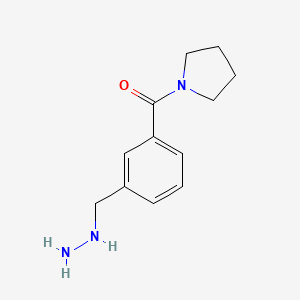
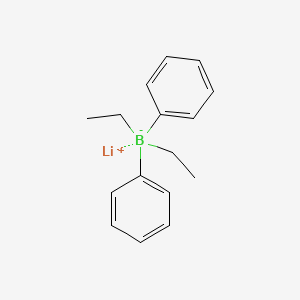
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)

![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)
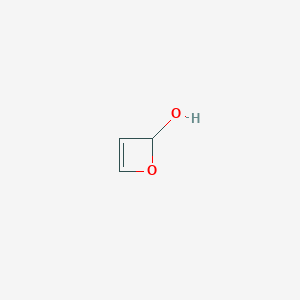
![Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12943360.png)
![2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)
